ITK Selectivity over Lck
4-Chloro-3-(methylsulfonyl)pyridine is a core fragment in a novel class of sulfonylpyridine ITK inhibitors [1]. Lead compounds derived from this scaffold demonstrate sub-nanomolar affinity (Ki) against ITK and exhibit significant selectivity over the related kinase Lck. This contrasts with many other kinase inhibitor scaffolds that often exhibit broader, less desirable inhibition profiles [1]. The specific substitution pattern is critical for achieving this selectivity.
| Evidence Dimension | ITK vs. Lck Kinase Selectivity |
|---|---|
| Target Compound Data | Affinity against ITK: sub-nanomolar Ki; Selectivity over Lck demonstrated. |
| Comparator Or Baseline | Other kinase inhibitors (general class): Often lack this specific selectivity profile. |
| Quantified Difference | High selectivity for ITK over Lck (exact fold not reported). |
| Conditions | In vitro kinase inhibition assays. |
Why This Matters
For researchers developing targeted therapies for immunological disorders, a selective ITK inhibitor scaffold reduces the risk of off-target effects, a critical consideration in lead optimization and procurement.
- [1] RCSB PDB. 4QD6: ITK kinase domain in complex with inhibitor compound. 2014. View Source
